molecular formula C18H12Cl2N2O3S B2949284 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-33-0

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号: B2949284
CAS番号: 477551-33-0
分子量: 407.27
InChIキー: CMJHUBMIJJVHMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a 3,4-dichlorophenyl-substituted thiazole ring. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands (e.g., BD 1008, BD 1047) and other CNS-active compounds, implying possible neuropharmacological applications . The thiazole ring may enhance metabolic stability and bioavailability compared to other heterocycles due to its moderate lipophilicity and hydrogen-bonding capacity.

特性

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-12-3-1-10(7-13(12)20)14-9-26-18(21-14)22-17(23)11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHUBMIJJVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the category of benzodioxane derivatives, which have been reported to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C23H16Cl2N2OS2
  • Molecular Weight : 471.42 g/mol
  • InChI Key : XFRAFXGIXZHJBC-UHFFFAOYSA-N

Biological Activity

The biological activity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored in various studies. The following sections summarize key findings related to its biological effects.

Anti-inflammatory Activity

Research indicates that benzodioxane derivatives can possess significant anti-inflammatory properties. For instance, studies have shown that certain derivatives exhibit inhibition of inflammatory pathways and cytokine production. The structure of the benzodioxane moiety appears crucial for this activity:

CompoundActivityReference
2,3-Dihydrobenzodioxin with acetic acid substituentAnti-inflammatoryVazquez et al.
Benzodioxane bisamide (CCT251236)HSF1 pathway inhibitor

Anticancer Activity

The compound's anticancer potential has also been investigated. Studies suggest that derivatives with specific substitutions can inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cancer proliferation.
CompoundCancer TypeMechanismReference
CCT251236Ovarian carcinomaGrowth inhibition via HSF1 pathway
Benzodioxane derivative (Compound 7)MAPK pathway inhibitionAnticancer activity

Case Studies

Several case studies highlight the efficacy of benzodioxane derivatives in preclinical models:

  • Study on CCT251236 : Demonstrated significant growth inhibition in human ovarian carcinoma xenograft models. The study emphasized the importance of the benzodioxane structure for maintaining anticancer activity.
  • Inflammation Model : A model using lipopolysaccharide (LPS) induced inflammation showed that certain benzodioxane derivatives significantly reduced inflammatory markers compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Key points from SAR studies include:

  • Positioning of substituents on the benzodioxane ring influences anti-inflammatory and anticancer activities.
  • The presence of electron-withdrawing groups enhances potency against specific targets.

類似化合物との比較

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in heterocyclic core substitutions, halogenation patterns, and appended functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name Heterocycle Substituents on Aromatic Ring Molecular Formula Molecular Weight Key Features
Target Compound Thiazole 3,4-Dichlorophenyl C₁₈H₁₃Cl₂N₂O₃S ~423.3 High lipophilicity; CNS-targeting potential
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Oxadiazole 2,5-Dichlorophenyl C₁₇H₁₁Cl₂N₃O₄ 404.2 Oxadiazole’s electron-deficient core may reduce metabolic stability
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Thiazole + Pyrazole Benzodioxinyl (no halogens) C₁₈H₁₈N₄O₃S 370.4 Pyrazole introduces hydrogen-bond donors; lower Cl content reduces toxicity risk
N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide None 3-Cyanophenyl C₁₆H₁₂N₂O₃ 280.3 Absence of heterocycle and halogens limits target specificity

Key Observations:

Heterocycle Impact: Thiazole (target compound) offers balanced lipophilicity and stability, whereas oxadiazole () may confer rigidity but lower metabolic resistance.

Halogenation : The 3,4-dichloro substitution (target) is associated with sigma receptor affinity , while 2,5-dichloro () may alter steric interactions with target proteins.

Functional Groups: The cyano group in increases polarity but may reduce membrane permeability compared to halogenated analogs.

Pharmacological and Physicochemical Implications

Lipophilicity and Bioavailability :

  • The target compound’s Cl substituents and thiazole ring likely result in a higher logP (~3.5–4.0), favoring blood-brain barrier penetration, critical for CNS targets. In contrast, the oxadiazole analog () may exhibit lower logP (~2.8–3.2) due to its electron-withdrawing nature.
  • The pyrazole-containing analog () has reduced molecular weight (370.4 vs.

Receptor Binding :

  • The 3,4-dichlorophenyl group is a hallmark of sigma-1 receptor ligands (e.g., BD 1008, BD 1047 ), suggesting the target compound may share similar binding modes.
  • Replacement with 2,5-dichlorophenyl () could disrupt π-π stacking or hydrophobic interactions in receptor pockets.

Q & A

Q. What methodologies assess the compound’s environmental fate in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies (pH 3–9, 25–50°C) and analyze half-lives via HPLC. Use QSAR models to predict biodegradability and bioaccumulation potential. Validate with microcosm experiments to track degradation in soil/water matrices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。